[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate
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Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate: is a synthetic organic compound that features a triazole ring and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Esterification: The final step involves the esterification of the triazole derivative with 4-chlorobenzenecarboxylic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways. Its structural features make it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The chlorophenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzoate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methylbenzenecarboxylate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-nitrobenzenecarboxylate
Uniqueness
Compared to these similar compounds, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding interactions and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-3-1-11(2-4-12)16(22)23-10-14-9-21(20-19-14)15-7-5-13(18)6-8-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBXEOUIDIRGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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